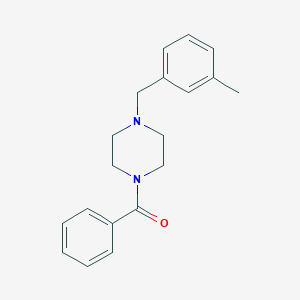

1-Benzoyl-4-(3-methylbenzyl)piperazine

Beschreibung

1-Benzoyl-4-(3-methylbenzyl)piperazine is a piperazine derivative featuring a benzoyl group at the N1 position and a 3-methylbenzyl substituent at the N4 position. For instance, sulfur-containing ethyl piperazine derivatives are synthesized by introducing thiol groups to 4-substituted piperazines , and benzoyl-substituted piperazines (e.g., 1-benzoyl-4-(4-nitrophenyl)piperazine) are crystallized in orthorhombic systems, highlighting their structural stability . The 3-methylbenzyl group likely enhances lipophilicity compared to unsubstituted benzyl analogs, influencing solubility and metabolic stability .

Eigenschaften

Molekularformel |

C19H22N2O |

|---|---|

Molekulargewicht |

294.4 g/mol |

IUPAC-Name |

[4-[(3-methylphenyl)methyl]piperazin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C19H22N2O/c1-16-6-5-7-17(14-16)15-20-10-12-21(13-11-20)19(22)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3 |

InChI-Schlüssel |

VWIURBCNVSLNCU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |

Kanonische SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The substituents on the piperazine ring critically modulate physicochemical and biological properties. Key structural analogues include:

The 3-methylbenzyl group in the target compound balances lipophilicity and steric bulk, contrasting with electron-withdrawing (e.g., nitro) or bulky (e.g., benzhydryl) groups in analogues .

Physicochemical Properties

Solubility and pKa are influenced by spacer length and substituent electronic effects:

*Inferred: The absence of a spacer and presence of 3-methylbenzyl likely result in moderate solubility (comparable to N-benzyl derivatives) and a pKa near 6–7 due to the basic piperazine nitrogen .

Metabolic Stability and Isosteres

The piperazine moiety is a metabolic hotspot, with deethylation and oxidation (N-oxide formation) observed in vivo . Replacing piperazine with isosteres like morpholine reduces 5-HT1A receptor affinity by >10-fold , while homopiperazine lowers both potency and RLM stability . The 3-methylbenzyl group in the target compound may mitigate oxidation compared to unsubstituted benzyl groups .

Crystallographic Data

1-Benzoyl-4-(4-nitrophenyl)piperazine crystallizes in the orthorhombic system (space group Pna21), with intermolecular hydrogen bonds stabilizing the structure. In contrast, 1-(4-bromobenzoyl)-4-phenylpiperazine adopts a monoclinic system (P21), demonstrating substituent-dependent packing . The 3-methylbenzyl group in the target compound is expected to influence crystal lattice flexibility due to steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.